N-piperidine Ibrutinib hydrochloride

Catalog No.
S11218686
CAS No.
M.F
C22H23ClN6O
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-piperidine Ibrutinib hydrochloride

Product Name

N-piperidine Ibrutinib hydrochloride

IUPAC Name

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C22H23ClN6O

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H

InChI Key

ORBFZIXZKIUECG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl

N-piperidine Ibrutinib hydrochloride Ibrutinib intermediate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

The table below summarizes two efficient biocatalytic processes for synthesizing (S)-NBHP with high enantiomeric excess (ee), which is crucial for the efficacy and safety of the final drug [1] [2].

Feature Process 1: Recombinant E. coli Co-expressing TbADH & BsGDH Process 2: Carbonyl Reductase (YDR541C) from *S. cerevisiae*
Key Enzyme(s) Alcohol Dehydrogenase from Thermoanaerobacter brockii (TbADH); Glucose Dehydrogenase from Bacillus subtilis (BsGDH) [1] Carbonyl Reductase (YDR541C) [2]
Co-factor Regeneration Internal, via BsGDH and glucose cosubstrate [1] Internal, via Glucose Dehydrogenase (GDH) and glucose cosubstrate [2]
Reaction System Aqueous phosphate buffer [1] Ethyl caprylate-water biphasic system [2]
Optimal Substrate Concentration 500 mM [1] 1200 mM [2]
Reported Conversion 96.2% [1] >99% [2]
Enantiomeric Excess (ee) >99% [1] >99.5% [2]
Space-Time Yield ~774 g L⁻¹ d⁻¹ [1] Not specified
Reaction Time 3 hours [1] 6 hours [2]

The following diagram illustrates the core concept shared by these biocatalytic processes, where an enzyme reduces a prochiral ketone to a chiral alcohol while a coenzyme is regenerated in situ.

G NBPO N-Boc-piperidin-3-one (NBPO) ADH Oxidoreductase (e.g., ADH, KRED) NBPO->ADH Reduction SubstrateCouple Co-substrate (e.g., Glucose) GDH Co-enzyme Regenerator (e.g., GDH) SubstrateCouple->GDH S_NBHP (S)-N-Boc-3-hydroxypiperidine ((S)-NBHP) ProductCouple Co-product (e.g., Gluconic acid) ADH->S_NBHP NADP_plus NAD(P)+ ADH->NADP_plus Consumes GDH->ProductCouple NADPH NAD(P)+ NADP_plus->GDH Regenerates NADP_plus2 NAD(P)+

Diagram of the coupled enzyme system for asymmetric synthesis of (S)-NBHP.

Detailed Experimental Methodologies

Here is a detailed protocol based on the whole-cell biocatalytic process using recombinant E. coli [1].

Catalyst Preparation
  • Strain Construction: The genes for TbADH and BsGDH are ligated into a pRSFDuet-1 plasmid and transformed into E. coli BL21 (DE3) to create a strain that co-expresses both enzymes [1].
  • Culture Conditions: The recombinant strain is cultivated in a optimized medium (e.g., LB). Protein expression is induced by adding a low concentration of IPTG (e.g., 0.025 mM), followed by cultivation at a lower temperature (e.g., 40°C) for about 10 hours [1].
  • Cell Harvesting: Cells are collected by centrifugation to create a whole-cell biocatalyst, used directly in the reaction without the need for external cofactor addition [1].
Biocatalytic Reaction Setup & Optimization
  • Reaction Mixture: The collected cells are resuspended in phosphate buffer (e.g., 200 mM, pH 7.0). An adequate amount of substrate (NBPO), glucose, and a trace amount of NADP⁺ are added to the suspension [1].
  • Key Optimized Parameters:
    • pH: The initial pH of the phosphate buffer is critical (optimized to 7.0) [1].
    • Temperature: The reaction is performed at 30°C [1].
    • Glucose: Serves as the cosubstrate for cofactor regeneration [1].
    • High Substrate Loading: For reactions at high substrate concentrations (e.g., 500 mM), a base like Na₂CO₃ or ammonia solution may be added to neutralize the gluconic acid produced, which helps maintain reaction efficiency [1].
Analysis & Characterization
  • Sample Analysis: Conversion is typically monitored by Gas Chromatography (GC) using a chiral column (e.g., β-DEX 120) [1].
  • Enantiomeric Purity: The enantiomeric excess (ee) of the product is analyzed by HPLC with a chiral column to confirm the high stereoselectivity of the process [1].

Key Advantages of Biocatalytic Routes

These modern biocatalytic methods offer significant improvements over traditional chemical synthesis:

  • High Efficiency: Achieve high conversion and excellent stereoselectivity (>99% ee) under mild reaction conditions [1] [2].
  • Cost-Effectiveness: Use of "designer cells" eliminates the need for expensive external cofactors like NADPH, making the process suitable for industrial scale [1].
  • Sustainability: Biocatalysis is generally more environmentally friendly, operating in aqueous systems and generating less waste [2].

References

N-piperidine Ibrutinib hydrochloride BTK inhibitory activity IC50

Author: Smolecule Technical Support Team. Date: February 2026

BTK Inhibitory Activity (IC50)

The table below summarizes the core inhibitory activity of N-piperidine Ibrutinib hydrochloride against Bruton's Tyrosine Kinase (BTK):

BTK Kinase Type IC50 (nM) Experimental Context
Wild-Type (WT) BTK [1] [2] [3] 51.0 nM In vitro kinase inhibition assay
C481S Mutant BTK [1] [2] [3] 30.7 nM In vitro kinase inhibition assay

Experimental Context and Application

The provided IC50 data originates from standard in vitro kinase inhibition assays [2]. This compound is notably used as a BTK ligand in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) [1] [4]. When used in this context, it provides the warhead that binds to the BTK protein, which is then tagged for degradation by the cell's proteasome system. Several potent PROTAC BTK degraders, such as SJF620, have been developed using this compound, demonstrating high degradation efficiency (e.g., DC50 of 7.9 nM for SJF620) [1] [4].

BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the core B-cell receptor (BCR) signaling pathway that BTK is part of, and the point of inhibition for this compound.

G BCR_Stim BCR Stimulation BTK_Act BTK Activation (Phosphorylation) BCR_Stim->BTK_Act PLCg2_Act PLCγ2 Activation BTK_Act->PLCg2_Act NFkB_Act NF-κB Pathway Activation PLCg2_Act->NFkB_Act Cell_Survival Cell Survival & Proliferation NFkB_Act->Cell_Survival Inhibitor N-piperidine Ibrutinib HCl Inhibitor->BTK_Act  Inhibits

BCR signaling pathway and the inhibition point of N-piperidine Ibrutinib HCl.

Researcher Protocols

For researchers working with this compound, the following practical information is available:

  • Solubility and Stock Solutions:
    • DMSO: ~11 mg/mL (26.01 mM). Note that moisture-absorbing DMSO may reduce solubility [2].
    • Water: ~50-85 mg/mL (sonication and warming to 60°C is recommended) [1] [3].
  • Storage: Store at -20°C as a powder. Stable for at least 3 years from the date of receipt when stored properly [2].
  • In Vitro Use: The compound has been used to develop PROTAC degraders like SJF620, SJF638, SJF678, and SJF608, which have demonstrated potent BTK degradation (DC50 values ranging from 8.3 nM to 374 nM) [1] [4].
  • In Vivo Formulation: A typical formulation for in vivo studies is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [3]. Always prepare fresh working solutions and add solvents sequentially, ensuring the solution is clear before adding the next solvent [3].

References

N-piperidine Ibrutinib hydrochloride solubility DMSO water

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Summary

The following table compiles the solubility values for N-piperidine Ibrutinib hydrochloride in different solvents, as reported by commercial suppliers.

Source DMSO Water Ethanol
Selleckchem [1] 11 mg/mL (26.01 mM) 85 mg/mL Insoluble
MedChemExpress [2] 100 mg/mL (236.46 mM) 50 mg/mL (118.23 mM) Information missing
CD Bioparticles [3] [4] 100 mg/mL (236.46 mM) 50 mg/mL (118.23 mM) Information missing
TargetMol [5] 80 mg/mL (189.16 mM) 30 mg/mL (70.94 mM) Information missing

Experimental Protocols

For research use, here are detailed methodologies for preparing stock solutions and formulations based on the supplier data.

Preparing In Vitro Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO) is the primary solvent for preparing concentrated stock solutions for in vitro studies [1] [2].
  • Procedure:
    • Weigh the required mass of this compound.
    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-100 mg/mL).
    • Use ultrasonic agitation to aid in dissolving the compound completely and obtain a clear solution [2] [5].
  • Important Note: DMSO is hygroscopic (absorbs moisture from the air), which can reduce solubility over time. Always use a fresh bottle and seal it tightly after use [1].
Preparing In Vivo Formulations

For animal studies, the DMSO stock solution must be further diluted into a physiologically compatible solvent system. Below is a general protocol adapted from supplier recommendations [2] [5].

G Start Prepare DMSO Stock Solution Step1 Add PEG300 (Mix until clear) Start->Step1 Step2 Add Tween 80 (Mix until clear) Step1->Step2 Step3 Add Saline (Mix until clear) Step2->Step3 Final Final In Vivo Formulation (Use immediately) Step3->Final

Workflow for preparing an in vivo formulation from a DMSO stock solution.

A specific example for preparing a 3.3 mg/mL working solution is as follows [5]:

  • Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
  • Procedure:
    • Take 50 µL of a 40 mg/mL DMSO master liquid.
    • Sequentially add 300 µL of PEG300, mixing thoroughly until the solution is clear before the next addition.
    • Add 50 µL of Tween 80, again mixing until clear.
    • Finally, add 600 µL of saline, mixing to achieve a final clear solution.
  • Critical: The solution should be prepared fresh and used immediately [5]. Physical methods like vortexing, sonication, or warming in a water bath can be used to aid dissolution at any step [1].

Key Technical Information for Researchers

  • Storage & Stability:
    • Powder: Store at -20°C, sealed, and away from moisture and light [2] [3].
    • Stock Solution in DMSO: Can be stored at -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [2].
  • Primary Research Application: This compound is prominently used as a BTK ligand in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), such as the potent BTK degrader SJF620 [2].
  • Analytical Method for Quantification: A validated HPLC method for Ibrutinib can serve as a reference for analysis [6].
    • Column: Reverse-phase C18 (150 mm x 4.5 mm, 5 µm).
    • Mobile Phase: Acetonitrile and 0.01 mol/L phosphoric acid at pH 3.5 (35:65, v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV at 259 nm.
    • Injection Volume: 20 µL [6].

Important Handling Notes

  • The significant variation in reported DMSO solubility suggests potential differences in the crystalline form or hydration state between batches from different suppliers. It is advisable to use sonication and potentially gentle heating if dissolution is difficult.
  • All suppliers explicitly state that this product is "For research use only" and not for human consumption [1] [2] [5].

References

Comprehensive Application Notes and Protocols for N-Piperidine Ibrutinib Hydrochloride-Based BTK PROTACs

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PROTAC Technology for BTK Degradation

Bruton's tyrosine kinase (BTK) has emerged as a clinically validated therapeutic target for B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL) [1] [2]. The development of covalent BTK inhibitors such as ibrutinib has revolutionized treatment paradigms, but clinical efficacy is often limited by acquired resistance mutations (notably the C481S mutation) and off-target effects due to limited selectivity profiles [1] [3]. PROteolysis TArgeting Chimeras (PROTACs) represent an innovative therapeutic modality that addresses these limitations through event-driven pharmacology rather than traditional occupancy-driven inhibition [2]. These heterobifunctional molecules recruit the target protein to E3 ubiquitin ligases, facilitating ubiquitination and subsequent proteasomal degradation, thereby eliminating both enzymatic and scaffolding functions of the target [3].

The unique mechanism of PROTACs offers significant advantages for targeting BTK, particularly in addressing the C481S resistance mutation and achieving enhanced selectivity compared to conventional inhibitors [1]. N-piperidine ibrutinib hydrochloride serves as a critical building block in BTK-targeted PROTAC development, functioning as a potent reversible BTK inhibitor with demonstrated activity against both wild-type and C481S mutant BTK (IC₅₀ values of 51.0 nM and 30.7 nM, respectively) [4]. This application note provides detailed synthetic methodologies, characterization protocols, and structure-activity relationship insights for researchers developing BTK degraders based on this promising chemical scaffold.

Chemical Synthesis and Analytical Data

Synthetic Routes and Key Intermediates

The synthesis of this compound-based PROTACs follows a modular approach that incorporates appropriate E3 ligase ligands through strategically designed linkers. The synthetic pathway begins with the preparation of the BTK-binding warhead, which is subsequently conjugated to E3 ligase ligands through various linkers [2]. The synthetic procedure for the core this compound scaffold (C₂₂H₂₃ClN₆O, MW: 422.91) follows established routes with modifications to incorporate the pivotal piperidine moiety that enables linker attachment [4].

For PROTAC assembly, the most effective synthetic strategy employs solid-phase organic synthesis (SPOS) to facilitate efficient conjugation of the BTK warhead to E3 ligase ligands [5]. This approach utilizes designed intermediate resins with pre-attached E3 ligands, allowing for diversification of linker length and composition. The general procedure involves:

  • Resin preparation: Start with aminomethyl polystyrene resin (2.0-3.0 mmol/g loading capacity)
  • Linker incorporation: Attach 4-(4-formyl-3-methoxyphenoxy)butanoic acid followed by reductive amination with azidoalkylamines of varying chain lengths
  • E3 ligand conjugation: Couple pomalidomide derivatives onto the functionalized resin
  • Warhead attachment: Conduct copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-functionalized N-piperidine ibrutinib derivatives
  • Cleavage and purification: Release final PROTACs from resin and purify by reverse-phase HPLC [5]

This SPOS methodology enables rapid generation of PROTAC libraries with diverse linker compositions, including triazole, amide, and urea connections, which significantly influence degradation efficacy and physicochemical properties [5].

Analytical Characterization and Quality Control

Comprehensive characterization of intermediates and final PROTAC compounds is essential for ensuring compound identity and purity. The following analytical methods should be employed:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and identity using instruments such as AB SCIEX TripleTOF 5600+ mass spectrometer
  • NMR Spectroscopy: Structural verification through ¹H and ¹³C NMR recorded on Bruker 400 MHz or 600 MHz NMR systems
  • HPLC Purity Analysis: Determine purity using reverse-phase HPLC with UV detection at 254 nm, accepting only compounds with ≥95% purity
  • Solubility Assessment: Evaluate solubility in DMSO (typically 100 mg/mL) and aqueous buffers for biological testing [4]

Proper storage conditions are critical for maintaining compound integrity. PROTAC solutions in DMSO should be stored at -20°C with protection from light, and repeated freeze-thaw cycles should be minimized to prevent degradation [4].

Experimental Protocols for Biological Evaluation

BTK Degradation Assay Protocols

Purpose: To quantify concentration-dependent BTK degradation by PROTAC compounds in relevant cell lines.

Materials:

  • Ramos or JeKo-1 B-cell lymphoma cell lines (ATCC)
  • Complete culture media (RPMI-1640 with 10% FBS)
  • PROTAC compounds in DMSO (serial dilutions)
  • Control compounds: parent N-piperidine ibrutinib, DMSO vehicle
  • Lysis buffer (RIPA with protease and phosphatase inhibitors)
  • BTK-specific antibodies for Western blot (Cell Signaling Technology, #8547)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence detection reagents

Procedure:

  • Culture Ramos or JeKo-1 cells in complete media at 37°C, 5% CO₂ to logarithmic growth phase (0.5-1×10⁶ cells/mL)
  • Seed cells in 12-well plates at 1×10⁶ cells/well in 2 mL complete media
  • Treat cells with PROTAC compounds across a concentration range (typically 1 nM to 10 µM) or vehicle control (DMSO ≤0.1%)
  • Incubate cells for 17 hours at 37°C, 5% CO₂
  • Harvest cells by centrifugation (500 × g, 5 min) and wash with cold PBS
  • Lyse cells in RIPA buffer (100 µL per sample) on ice for 30 min with occasional vortexing
  • Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C)
  • Determine protein concentration using BCA assay
  • Separate proteins (20-30 µg per lane) by SDS-PAGE (4-12% gradient gels)
  • Transfer to PVDF membranes and block with 5% non-fat milk in TBST
  • Incubate with primary anti-BTK antibody (1:1000) overnight at 4°C
  • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature
  • Detect signals using ECL reagents and quantify band intensity using image analysis software (ImageJ)
  • Normalize BTK levels to loading controls (GAPDH or β-actin)
  • Calculate DC₅₀ (half-maximal degradation concentration) and Dmax (maximal degradation) using non-linear regression analysis (GraphPad Prism) [1] [2]

Table 1: Degradation Potency of Representative BTK PROTACs

Compound BTK Warhead E3 Ligand Linker Type DC₅₀ (nM) Dmax (%) Cell Line
PTD10 GDC-0853 Pomalidomide PEG-based 0.5 >95 Ramos [1]
SJF620 N-piperidine Ibrutinib Pomalidomide Flexible 7.9 >90 Ramos [4]
3e ARQ-531 Pomalidomide Rigid 7.0 96 JeKo-1 [2]
P13I Ibrutinib VHL Flexible ~10 >90 Ramos [1]
MT-802 Ibrutinib CRBN Flexible ~10 >99 CLL patient cells [4]
Antiproliferative and Apoptosis Assays

Purpose: To evaluate functional consequences of BTK degradation on cell viability and programmed cell death.

Cell Viability Protocol:

  • Seed cells in 96-well plates at 5,000-10,000 cells/well in 100 µL complete media
  • Treat with PROTACs or controls across appropriate concentration range (0.1 nM to 10 µM) for 72-96 hours
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C
  • Solubilize formazan crystals with DMSO or SDS-based solubilization buffer
  • Measure absorbance at 570 nm with reference wavelength at 630 nm
  • Calculate IC₅₀ values using non-linear regression analysis [1]

Apoptosis Detection Protocol:

  • Treat cells with PROTACs or controls for 24-48 hours at concentrations near DC₅₀ values
  • Harvest cells and stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kit
  • Analyze by flow cytometry within 1 hour of staining
  • Quantify early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [1]
Ternary Complex Formation Assay

Purpose: To demonstrate and quantify formation of productive BTK-PROTAC-E3 ligase ternary complexes.

Procedure:

  • Express and purify recombinant BTK and E3 ligase components (CRBN or cIAP1)
  • Use surface plasmon resonance (Biacore) or AlphaScreen technology to monitor complex formation
  • Set up binding reactions with constant E3 ligase concentration and varying BTK concentrations in presence of fixed PROTAC concentration
  • Measure binding signals and calculate apparent Kd for ternary complex formation
  • Include negative controls with warhead or E3 ligand alone to confirm specificity [3]

Structure-Activity Relationships and Design Principles

Linker Composition and Length Optimization

The linker component of PROTACs serves as a critical determinant of degradation efficacy by spatially positioning the E3 ligase relative to the target protein for productive ubiquitin transfer. Systematic investigation of linker structure has revealed several key design principles:

  • Linker length: Optimal linker length typically ranges from 8-16 atoms for BTK degraders, with shorter linkers (<8 atoms) often failing to form productive ternary complexes and longer linkers (>20 atoms) potentially reducing degradation efficiency due to entropic penalties [5].
  • Linker rigidity: Incorporation of rigid structural elements (piperazine, triazole rings, or unsaturated carbon chains) significantly improves metabolic stability compared to flexible PEG or alkyl linkers. For example, PROTAC 3e with rigid linker demonstrated substantially improved metabolic stability (T₁/₂ = 12.5 min in mouse liver microsomes) compared to flexible analog 6e (T₁/₂ = 1.3 min) while maintaining potent degradation activity (DC₅₀ = 7.0 nM) [2].
  • Attachment points: The vector connecting the linker to both warhead and E3 ligand profoundly influences degradation efficiency. For pomalidomide-based PROTACs, meta-position attachment typically outperforms ortho-position attachment in terms of degradation potency and physicochemical properties [2].

Table 2: Impact of Linker Design on PROTAC Properties

Linker Characteristic Structural Features Degradation Efficacy Metabolic Stability Solubility
Flexible alkyl Saturated carbon chains Moderate Low Low
PEG Ethylene glycol units High Low to moderate High
Rigid unsaturated Alkyne, aromatic rings High to very high High Moderate
Hybrid Combination of flexible and rigid elements High Moderate to high Variable
Warhead and E3 Ligand Modifications

The selection of BTK-binding warheads significantly influences degradation selectivity and resistance profile:

  • Ibrutinib-based warheads: First-generation PROTACs utilizing ibrutinib demonstrate potent degradation but may inherit selectivity limitations, including off-target degradation of other kinases (BLK, CSK, HCK, LYN) [1].
  • Reversible binders: PROTACs incorporating reversible BTK inhibitors such as GDC-0853 (fenebrutinib) or ARQ-531 exhibit improved selectivity profiles and maintain efficacy against C481S mutant BTK [1] [2]. Specifically, PTD10 (based on GDC-0853) demonstrates exceptional potency (DC₅₀ = 0.5 nM) with enhanced selectivity compared to ibrutinib-based degraders [1].
  • E3 ligase selection: The choice of E3 ligase (CRBN, VHL, or IAP) influences degradation efficiency and tissue specificity. CRBN recruiters (pomalidomide-based) generally demonstrate superior degradation potency for BTK compared to VHL recruiters [1] [3].

G BTK PROTAC Design Strategy cluster_warhead BTK-Targeting Warhead cluster_linker Linker Design cluster_e3 E3 Ligase Ligand Ibrutinib Ibrutinib Length Length Ibrutinib->Length Covalent GDC0853 GDC0853 Rigidity Rigidity GDC0853->Rigidity Reversible ARQ531 ARQ531 Attachment Attachment ARQ531->Attachment Non-covalent CRBN CRBN Length->CRBN Optimizes distance VHL VHL Rigidity->VHL Improves stability cIAP cIAP Attachment->cIAP Ensures orientation Ternary Ternary Complex BTK-PROTAC-E3 CRBN->Ternary Recruits VHL->Ternary Recruits cIAP->Ternary Recruits Degradation BTK Degradation via Proteasome Ternary->Degradation Ubiquitination

Diagram 1: BTK PROTAC Design Strategy illustrating the critical components and their relationships in developing effective degraders.

Metabolic Stability Assessment and Improvement

Purpose: To evaluate and optimize the metabolic stability of BTK PROTACs for improved pharmacokinetic properties.

Protocol for Liver Microsome Assay:

  • Prepare test compounds at 1 µM final concentration in potassium phosphate buffer (100 mM, pH 7.4)
  • Pre-warm NADPH regenerating system and mouse or human liver microsomes (0.5 mg protein/mL) at 37°C for 5 min
  • Initiate reaction by adding NADPH regenerating system to compound and microsome mixture
  • Aliquot samples at 0, 5, 15, 30, and 60 min time points
  • Terminate reactions with ice-cold acetonitrile containing internal standard
  • Centrifuge to remove precipitated protein and analyze supernatant by LC-MS/MS
  • Calculate half-life (T₁/₂) using the formula: T₁/₂ = 0.693/k, where k is the elimination rate constant [2]

Strategies for Improving Metabolic Stability:

  • Linker rigidification: Replace flexible PEG linkers with rigid unsaturated or aromatic linkers to reduce metabolic soft spots
  • Site-specific modification: Alter attachment points on both warhead and E3 ligand to block vulnerable metabolic sites
  • Stereochemical optimization: Introduce chiral centers or methyl groups to sterically hinder metabolic oxidation
  • Bioisosteric replacement: Substitute metabolically labile functional groups with isosteres that maintain molecular geometry while improving stability [2]

Conclusion and Future Perspectives

The development of BTK-targeting PROTACs based on this compound represents a promising strategy to overcome limitations of conventional BTK inhibitors, particularly in addressing resistance mutations and improving selectivity profiles. The application notes and protocols provided herein establish a comprehensive framework for synthesizing, characterizing, and evaluating these novel therapeutic agents.

Key advantages of the this compound warhead include its reversible binding mechanism, which maintains potency against the C481S resistance mutation, and its favorable physicochemical properties that facilitate PROTAC design [4]. The integration of rigid linker structures and optimized E3 ligase recruitment elements has yielded PROTAC compounds with exceptional degradation potency (sub-nanomolar DC₅₀ values) and improved metabolic stability profiles suitable for in vivo administration [2].

Future development efforts should focus on further optimizing pharmacokinetic properties, enhancing tissue specificity, and exploring combination therapies with conventional BTK inhibitors or other targeted agents. Additionally, the continued investigation of ternary complex structures will provide valuable insights for rational design of next-generation BTK degraders with enhanced efficiency and selectivity.

References

N-piperidine Ibrutinib hydrochloride SJF620 DC50 BTK degradation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below consolidates the key available biochemical data for N-piperidine Ibrutinib hydrochloride [1] [2] [3].

Parameter Value Notes / Assay
Molecular Weight 422.91 g/mol Molecular Formula: C₂₂H₂₃ClN₆O [1] [2]
CAS Number 2231747-18-3 [1] [2]
Purity 98.06% - 99.09% Varies by supplier and batch [1] [3].
IC₅₀ (WT BTK) 51.0 nM In vitro kinase inhibition assay [1] [3].
IC₅₀ (C481S BTK) 30.7 nM In vitro kinase inhibition assay [1] [3].
Solubility (DMSO) 100 mg/mL (236.46 mM) Handling Instructions: Hygroscopic DMSO can impact solubility [1].
Solubility (Water) 50 mg/mL (118.23 mM) Requires ultrasonic and warming to 60°C [1].
Primary Application BTK ligand for PROTAC synthesis Used to create degraders like SJF620 [1].

Missing Key Information

A critical piece of data you requested is not available in the current search results:

  • The DC₅₀ (half-maximal degradation concentration) for SJF620 is mentioned as being 7.9 nM in one source [1], but the original reference or experimental details confirming this value are not provided in the searched literature.

Experimental Application Notes

This compound is primarily used as a building block for BTK-targeting Proteolysis-Targeting Chimeras (PROTACs). Its main value lies in its ability to bind reversibly to both wild-type and the C481S-mutant form of BTK, which is a common resistance mechanism against earlier covalent inhibitors like ibrutinib [1] [4].

  • PROTAC Synthesis: This compound serves as the BTK-targeting ligand in the synthesis of several PROTAC molecules, including SJF620, SJF638, SJF678, and SJF608 [1].
  • Mechanism of Action: When used in a PROTAC, the ligand moiety binds to the BTK protein. The other end of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of BTK by the proteasome [5] [4]. This is a fundamentally different approach from simple inhibition.

Suggested Experimental Pathways

Since the full protocol for SJF620 is not available, here is a generalized workflow for evaluating a BTK-targeting PROTAC, which you can adapt.

start Start: Prepare Cells A 1. PROTAC Treatment - Dose-response (e.g., 1nM to 1µM) - Time-course (e.g., 6h to 48h) start->A B 2. Cell Lysis and Protein Quantification A->B C 3. Western Blot Analysis - Probe for BTK protein levels - Use loading control (e.g., GAPDH, Actin) B->C D 4. Densitometry Analysis - Quantify band intensity - Normalize to loading control C->D E 5. Calculate DC₅₀ - Plot % BTK remaining vs. PROTAC concentration - Fit curve to determine DC₅₀ D->E end End: Data Interpretation E->end

References

N-piperidine Ibrutinib hydrochloride cell assay proliferation BTK-transformed Ba/F3

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile & Key Biochemical Data

N-piperidine Ibrutinib hydrochloride is a reversible derivative of the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib. Its primary characterized activity is in biochemical kinase inhibition assays [1] [2].

The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values:

Target Kinase IC₅₀ Value Assay Type
Wild-Type (WT) BTK 51.0 nM In vitro kinase inhibition assay [1] [2]
C481S Mutant BTK 30.7 nM In vitro kinase inhibition assay [1] [2]

This data indicates that the compound is a potent inhibitor of both WT BTK and the C481S mutant, which is a common site of resistance to first-generation covalent BTK inhibitors [3]. The compound is also noted for its use as a BTK-targeting ligand in the synthesis of PROTAC degraders [1].

Ba/F3 Cell Model Application Notes

Ba/F3 cells are a murine pro-B cell line widely used in kinase research and drug discovery. Their key characteristic is interleukin-3 (IL-3) dependent growth. When engineered to express constitutively active oncogenic kinases like BTK, they proliferate independently of IL-3, creating a powerful system for evaluating kinase-specific inhibitor efficacy [4].

The following diagram outlines the core workflow for utilizing these cells in inhibitor studies:

Start Start: Maintain Ba/F3 Cells Engineer Engineer Cells Transfect with TEL-BTK or ETV6-BTK fusion Start->Engineer Split Split into Two Assay Conditions Engineer->Split IL3_Independent IL-3 Independent Arm (TEL-BTK transformed cells) Split->IL3_Independent IL3_Dependent IL-3 Dependent Arm (Parental cells as control) Split->IL3_Dependent Treat Treat with Compound (e.g., N-piperidine Ibrutinib) IL3_Independent->Treat IL3_Dependent->Treat Measure Measure Cell Viability (e.g., ATPlite luminescence) Treat->Measure Analyze Analyze Data Calculate IC₅₀ and selectivity Measure->Analyze

Protocol: Cell Viability and Proliferation Assay

This protocol outlines the general steps for assessing the effect of a BTK inhibitor on the proliferation of BTK-transformed Ba/F3 cells, adaptable for testing this compound.

1. Cell Line Preparation

  • Engineered Cell Line: Use Ba/F3 cells stably transformed with an oncogenic BTK fusion construct (e.g., TEL-BTK or ETV6-BTK) to confer IL-3-independent growth [5] [4].
  • Control Cell Line: Use the parental, IL-3-dependent Ba/F3 cell line. Culture the control line with 2-5 ng/mL murine IL-3 to maintain viability.

2. Cell Seeding and Compound Treatment

  • Harvest exponentially growing cells and seed them in 384-well plates at a density optimized for linear growth over the assay duration (typically 72 hours) [3].
  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer (e.g., 20 mM HEPES, pH 7.4) before adding to cells. A final DMSO concentration of 0.4% (v/v) is a common maximum, with vehicle-only controls included [3].
  • For the BTK-transformed cells, add the compound dilution in media without IL-3.
  • For the parental control cells, add the compound dilution in media with IL-3.
  • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

3. Viability Measurement

  • A common and robust method is to use a bioluminescence-based ATP detection assay (e.g., ATPlite 1Step).
  • Following the manufacturer's instructions, add the reagent to each well. Luminescence signal is proportional to the number of viable cells [3] [4].
  • Read the plates using a multimode plate reader.

4. Data Analysis

  • Normalize the raw luminescence data from treated wells to the average of the vehicle-control wells (100% viability).
  • Fit the normalized dose-response data using a four-parameter logistic model in appropriate software to calculate the IC₅₀ value (the concentration that inhibits 50% of cell proliferation) [3].
  • A selective BTK inhibitor will show potent activity in the BTK-transformed cells (without IL-3) but significantly less potency in the parental cells grown with IL-3. This differential confirms that the anti-proliferative effect is on-target, mediated through BTK inhibition rather than general cytotoxicity [5] [4].

Research Context and Considerations

  • Mechanism of Action: As a reversible inhibitor, N-piperidine Ibrutinib is expected to be less susceptible to resistance from the C481S mutation than covalent inhibitors like Ibrutinib, making it a valuable tool compound and a potential starting point for novel therapeutics [3] [5].
  • Beyond Inhibition to Degradation: This compound has been used as a POI (Protein of Interest) ligand in the synthesis of PROTACs (Proteolysis Targeting Chimeras), such as SJF620, which degrades BTK with a DC₅₀ of 7.9 nM [1]. This highlights its utility in modern drug discovery modalities beyond simple inhibition.

References

N-piperidine Ibrutinib hydrochloride S-NBHP asymmetric bioreduction

Author: Smolecule Technical Support Team. Date: February 2026

Biological and Chemical Background

Ibrutinib and the Role of S-NBHP

Ibrutinib is a first-in-class, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling pathway [1]. BTK is overexpressed in many subtypes of B-cell lymphoma, and its inhibition disrupts cellular signals for proliferation, differentiation, and apoptosis [1]. Ibrutinib has shown excellent antitumor activity and is approved for the treatment of several B-cell malignancies, including chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), mantle cell lymphoma (MCL), and others [1].

(S)-N-Boc-3-hydroxypiperidine (S-NBHP) is a critical chiral intermediate in the synthesis of Ibrutinib [2] [3]. The stereochemical integrity of this piperidine derivative is essential for the drug's activity, making its efficient and enantioselective production a high priority in pharmaceutical manufacturing.

BTK Inhibition Pathway

The following diagram illustrates the mechanism of action of Ibrutinib and the central role of the BCR signaling pathway in B-cell lymphoma, which S-NBHP helps to target.

G BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK NFkB NF-κB Pathway BTK->NFkB MAPK MAPK Pathway BTK->MAPK Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition Proliferation Inhibition of Proliferation NFkB->Proliferation Apoptosis Tumor Cell Apoptosis MAPK->Apoptosis

Diagram 1: Simplified mechanism of Ibrutinib. Ibrutinib covalently binds to BTK, inhibiting downstream signaling pathways critical for tumor cell survival and proliferation [1].

Application Note: Efficient Biocatalytic Synthesis of S-NBHP

The conventional chemical synthesis of S-NBHP often faces challenges such as lengthy synthetic routes, low yields, and moderate enantioselectivity [2]. Asymmetric bioreduction using engineered enzymes or whole cells presents a superior alternative, offering high stereoselectivity, mild reaction conditions, and 100% theoretical yield [4] [2].

Strategy: Coenzyme Regeneration with "Designer Cells"

A major hurdle in enzymatic asymmetric reduction is the dependency on expensive coenzymes (NAD(P)H). A practical solution is the use of "designer cells"—recombinant E. coli engineered to co-express two key enzymes [5] [4]:

  • Alcohol Dehydrogenase from Thermoanaerobacter brockii (TbADH): Catalyzes the enantioselective reduction of the prochiral ketone, 1-boc-3-piperidinone (NBPO), to S-NBHP, consuming NADPH.
  • Glucose Dehydrogenase from Bacillus subtilis (BsGDH): Regenerates NADPH from NADP+ by oxidizing glucose to gluconic acid, ensuring a constant cofactor supply without the need for external addition.

This dual-enzyme system allows for a cost-effective and efficient synthesis in a single reaction vessel.

Experimental Workflow

The overall process for the synthesis of S-NBHP using this biocatalytic approach is outlined below.

G A Plasmid Construction pRSFDuet-1 vector B Strain Engineering E. coli BL21(DE3) A->B C Fermentation & Induction Optimized medium, 0.025 mM IPTG, 40°C B->C D Whole-Cell Biocatalysis Buffer, Glucose, Substrate C->D E Product Isolation >99% ee, >96% Conversion D->E

Diagram 2: Overall experimental workflow for the production of S-NBHP using recombinant E. coli. [5] [4]

Detailed Experimental Protocols

Construction of the Co-Expression System
  • Vector: pRSFDuet-1 plasmid [4].
  • Gene Cloning: The genes for TbADH and BsGDH are synthesized and ligated into the two multiple cloning sites (MCS) of the vector via restriction sites (BamHⅠ/HindⅢ and NdeⅠ/XhoⅠ, respectively) [4].
  • Transformation: The constructed recombinant plasmid is transformed into E. coli BL21 (DE3) host cells using standard heat-shock or electroporation protocols [4].
Culture and Induction for Enzyme Production
  • Seed Culture: Inoculate a single colony of recombinant E. coli into LB medium (containing 50 mg/L kanamycin) and cultivate at 37°C for 12 h with shaking at 200 rpm [4].
  • Fermentation Medium: The optimal medium composition for enzyme production is [4]:
    • 10 g/L Tryptone
    • 5 g/L Yeast Power
    • 10 g/L NaCl
    • 5 g/L Glucose
    • 2 g/L Glycerol
    • pH 7.0
  • Induction: Inoculate the fermentation medium with 1-2% (v/v) seed culture. Grow at 37°C for 3 h, then add IPTG to a final concentration of 0.025 mM. Continue cultivation for 10 h at 40°C [4].
  • Cell Harvest: Centrifuge the culture (e.g., 8000 × g, 10 min, 4°C) and wash the cell pellet with phosphate buffer (200 mM, pH 7.0). The cell paste can be used immediately or stored at -20°C.
Protocol for Asymmetric Bioreduction
  • Reaction Setup: Resuspend the harvested recombinant E. coli cells (whole-cell biocatalyst) in 200 mM phosphate buffer, pH 7.0. The optimal cell loading is typically 10-20% (w/v) [4] [3].
  • Additives: Add glucose (as a co-substrate for cofactor regeneration) at a concentration of 0.5% (w/v). A minimal amount of NADP+ (e.g., 0.01-0.05 mM) can be added to initiate the cycle, though it is often regenerated sufficiently without external addition [5] [4].
  • Initiate Reaction: Add the substrate, 1-boc-3-piperidinone (NBPO), at the desired concentration (e.g., 100-500 mM). For high substrate concentrations (500 mM), it is necessary to add a base such as 1 M Na₂CO₃ solution or 5 M ammonia solution to neutralize the gluconic acid produced during the reaction and maintain a stable pH [4].
  • Reaction Conditions: Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 12000 rpm in a thermomixer) for 3-6 hours [5] [4].
  • Reaction Monitoring and Work-up: Periodically withdraw samples, extract with ethyl acetate, and analyze by Gas Chromatography (GC) or HPLC to determine conversion and enantiomeric excess (ee) [4]. After completion, the product can be extracted from the reaction mixture for purification.
Analytical Methods
  • Conversion Analysis: Use GC with a β-DEX 120 capillary column [4].
    • Oven Program: 100°C for 1 min, ramp to 150°C at 5°C/min (hold 2 min), then ramp to 160°C at 2°C/min (hold 2 min).
    • Retention Times: 1-boc-3-piperidinone ~28.9 min; NBHP ~30.9 min.
  • Enantiomeric Excess (ee) Analysis: Determine by HPLC using a chiral stationary phase column [4].

Performance Data and Comparison of Biocatalytic Systems

The "designer cell" approach has demonstrated remarkable efficiency. The table below summarizes key performance metrics from recent studies.

Table 1: Performance Summary of Optimized S-NBHP Biocatalytic Synthesis [5] [4]

Parameter Performance Metric
Substrate Concentration 500 mM
Reaction Time 3 hours
Conversion 96.2%
Enantiomeric Excess (ee) >99%
Space-Time Yield ~774 g L⁻¹ d⁻¹
Cofactor Requirement No external addition needed

Different biocatalytic systems have been explored for this transformation. The following table compares several reported methods.

Table 2: Comparison of Different Biocatalytic Systems for S-NBHP Synthesis

Biocatalyst System Max Substrate Concentration Conversion / Yield ee (%) Key Features / Reference
Recombinant E. coli (TbADH + BsGDH) 500 mM 96.2% (3 h) >99 High space-time yield; in situ cofactor regeneration [5] [4]
Carbonyl Reductase (YDR541C) from S. cerevisiae 1200 mM >99% (6 h) >99.5 Biphasic system (ethyl caprylate/water) alleviates product inhibition [2]
Carbonyl Reductase from C. parapsilosis + GDH 100 g/L (~500 mM) 97.8% 99.8 Effective in both aqueous and water/butyl acetate systems [3]
Commercial Ketoreductase (KRED) Library 100 g/L (fed-batch) 97.7% (24 h) >99 Fed-batch strategy required [2]

Troubleshooting and Optimization Guidelines

  • Low Conversion: Ensure an adequate supply of glucose for cofactor regeneration. Check cell viability and enzyme activity. Increase cell loading or optimize the reaction temperature and pH.
  • Poor Enantioselectivity: Confirm the specificity of the ADH used. Contamination with enzymes of opposite stereoselectivity should be ruled out.
  • Product Inhibition: For reactions at very high substrate concentrations (>500 mM), consider employing a biphasic system (e.g., ethyl caprylate/water) to continuously extract the product from the aqueous phase, which can significantly improve reaction efficiency and enable higher substrate loading [2].
  • Acidification of Reaction Medium: At high substrate concentrations, the oxidation of glucose produces stoichiometric amounts of gluconic acid. It is critical to continuously monitor the pH and use a pH-stat to add a base (e.g., Na₂CO₃) to maintain a neutral pH [4].

Conclusion

The use of recombinant E. coli co-expressing TbADH and BsGDH provides a robust, efficient, and scalable process for the synthesis of the Ibrutinib intermediate S-NBHP. This protocol highlights the power of combining asymmetric bioreduction with internal cofactor regeneration to achieve high volumetric productivity and excellent stereoselectivity without the cost of exogenous cofactors, representing a significant advancement for green and sustainable pharmaceutical manufacturing.

References

Application Notes: Storage and Stability of N-Piperidine Ibrutinib Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

Product Identification

  • Catalog No.: DC40447 (from DC Chemicals) [1], HY-130983 (from MedChemExpress) [2]
  • CAS No.: 2231747-18-3 [1] [2] [3]
  • Molecular Formula: C₂₂H₂₂N₆O·ClH [3]
  • Molecular Weight: 422.91 g/mol [2] [3]

Stability and Storage Conditions To ensure the chemical integrity of N-piperidine Ibrutinib hydrochloride, adhere to the following storage conditions, which are summarized from supplier documentation and supporting research.

Table 1: Storage Specifications for this compound

Parameter Specification Rationale & Supporting Evidence
Long-Term Storage -20°C, sealed container [2] Preserves chemical integrity over multi-year period (3 years at -20°C powder) [3].
Short-Term Storage -20°C, sealed, protected from light and moisture [2] Prevents degradation during frequent access; "sealed storage, away from moisture and light" is critical [2].
Form-Specific Storage Solid (powder) at -20°C [1] [3]; prepared solutions have limited stability [2] Supplier specifies "-20°C (powder)" [1]. Solutions in DMSO: 1 month at -20°C, 6 months at -80°C (sealed, away from moisture/light) [2].
Critical Degradation Factors Moisture, Light, Temperature [2] General Ibrutinib thermal degradation observed, forming impurities like "ibrutinib di-piperidine" and potential oligomers at elevated temperatures [4].

Handling and Operational Protocols

  • Reconstitution and Aliquoting

    • Solubility: The compound is soluble at least to 11 mg/mL (26.01 mM) in DMSO, 85 mg/mL in water, and is insoluble in ethanol [3]. For a 10 mM stock solution, dissolve 4.23 mg of the powder in 1 mL of DMSO [2].
    • Moisture Control: Use newly opened, anhydrous DMSO to prevent hydrolysis, as "Moisture-absorbing DMSO reduces solubility" [3].
    • Aliquoting: Upon receipt, immediately aliquot the powder or prepared stock solutions into smaller, single-use vials after nitrogen purging to minimize oxygen and moisture exposure and freeze-thaw cycles [2].
  • In-Use Stability Management

    • Working Solutions: Prepare fresh solutions daily for biological assays. If necessary, store working solutions for a maximum of one month at -20°C in a sealed, light-proof container [2].
    • Documentation: Label all vials with the preparation date, concentration, batch number, and expiration date.

Experimental Protocols for Stability Assessment

The following protocols can be used to verify the stability of this compound under various storage conditions.

Protocol 1: Chemical Stability Analysis via UPLC-MS

  • Objective: To detect and quantify degradation impurities in stored samples.
  • Method: Based on techniques used to study Ibrutinib degradation, such as monitoring for the di-piperidine impurity and other oligomers [4].
    • Sample Preparation: Dissolve test samples from different storage conditions (e.g., room temperature, -20°C, after multiple freeze-thaws) and a fresh control in LC-MS grade acetonitrile or methanol.
    • Instrumentation: Utilize an Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (UPLC-MS).
    • Chromatography: Employ a C18 reverse-phase column. A mobile phase of ammonium acetate and acetic acid in water with a gradient of LC-MS grade acetonitrile can be used, as described in literature [4].
    • Analysis: Monitor for the parent compound and known impurities. Compare chromatograms and mass spectra against the fresh control to identify new degradation peaks.

Protocol 2: Physical Stability and Solubility Check

  • Objective: To ensure the physical form and solubility of the stored powder have not changed.
  • Method:
    • Visual Inspection: Examine the powder for any changes in color or appearance. Fresh material is described as "White to yellow" solid [2] or "White to off-white powder" for Ibrutinib itself [5].
    • Solubility Test: Weigh a small, precise amount of the compound and attempt to dissolve it in the primary solvent (e.g., DMSO) to the intended stock concentration. Note any unusual difficulty, insolubility, or precipitate formation.

Degradation Pathways and Mechanisms

Thermal stress studies on Ibrutinib provide context for potential degradation routes of its derivative, this compound. Research indicates that temperature is a key parameter controlling Ibrutinib degradation, which can lead to the formation of a di-piperidine impurity and potential polymerization, increasing the molecular weight of the degradation products [4]. This degradation pathway is a known concern during the manufacturing and storage of APIs.

The following diagram illustrates the relationship between stress factors and the potential degradation outcomes for this compound class, based on the identified research:

G Storage Stress Factors Storage Stress Factors Moisture / Heat Moisture / Heat Storage Stress Factors->Moisture / Heat Hydrolysis Elevated Temperature Elevated Temperature Storage Stress Factors->Elevated Temperature Thermal Stress Light Exposure Light Exposure Storage Stress Factors->Light Exposure Photolysis Hydrolytic Impurities Hydrolytic Impurities Moisture / Heat->Hydrolytic Impurities Di-piperidine Impurity Di-piperidine Impurity Elevated Temperature->Di-piperidine Impurity Primary Pathway Oligomerization/Polymerization Oligomerization/Polymerization Elevated Temperature->Oligomerization/Polymerization Photodegradation Products Photodegradation Products Light Exposure->Photodegradation Products Altered Solubility Altered Solubility Hydrolytic Impurities->Altered Solubility Reduced Bioactivity Reduced Bioactivity Di-piperidine Impurity->Reduced Bioactivity Increased Molecular Weight Increased Molecular Weight Oligomerization/Polymerization->Increased Molecular Weight Unknown Toxicity Unknown Toxicity Photodegradation Products->Unknown Toxicity

Quality Control and Best Practices

  • Documentation: Always refer to the Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) provided with the specific product batch for detailed purity and handling information [1] [5] [6].
  • Safety: Note that the compound is classified as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [1].
  • Verification: Regularly assess the stability of critical stock solutions using the experimental protocols outlined above, especially before use in long-term or sensitive experiments.

References

N-piperidine Ibrutinib hydrochloride low yield synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific synthesis challenges you might encounter:

1. How can I improve the low yield in the asymmetric synthesis of the (S)-N-Boc-3-hydroxy piperidine chiral intermediate?

A low yield in this step is often due to inefficient biocatalyst activity or an inadequate cofactor regeneration system. Using engineered "designer cells" can simultaneously address both issues.

  • Detailed Methodology: The following protocol is adapted from a study that achieved a 96.2% conversion and a high space-time yield (774 g L⁻¹ d⁻¹) for the synthesis of (S)-NBHP [1].
    • Step 1: Preparation of Biocatalyst. Use a recombinant E. coli BL21 (DE3) strain co-expressing Thermoanaerobacter brockii alcohol dehydrogenase (TbADH) and Bacillus subtilis glucose dehydrogenase (BsGDH). Cultivate this strain in an optimized medium (e.g., based on LB with 0.025 mM IPTG as an inducer) to achieve high enzyme activity [1].
    • Step 2: Bioreduction Reaction.
      • Use the whole cells of the recombinant E. coli as biocatalysts.
      • Reaction Conditions: Suspend cells in 200 mM phosphate buffer (pH 7.0). Add 500 mM of the substrate, 1-boc-3-piperidinone, and 0.5% (w/v) glucose [1].
      • Key Note: No external addition of expensive NADPH is needed. The BsGDH regenerates the cofactor in situ by oxidizing glucose to gluconic acid [1].
      • Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 12,000 rpm in a thermomixer) for 3 hours [1].
      • For high substrate concentrations, it may be necessary to add a base like Na₂CO₃ or ammonia solution to neutralize the gluconic acid produced and maintain a stable pH [1].
    • Step 3: Analysis. Extract the product with ethyl acetate and analyze conversion by Gas Chromatography (GC) using a chiral column [1].

2. What is an efficient alternative to the Mitsunobu reaction for coupling the pyrimidine and piperidine rings?

The traditional Mitsunobu reaction can be problematic on an industrial scale due to the use of expensive reagents (DIAD) and the genotoxic nature of triphenylphosphine (TPP), which complicates purification [2]. A pre-activation strategy is a robust alternative.

  • Detailed Methodology: This approach involves activating the piperidine alcohol before coupling [2].
    • Activation: Convert (S)-1-benzylpiperidin-3-ol into an activated leaving group, such as (S)-1-benzylpiperidin-3-yl methanesulfonate [2].
    • Coupling: React this activated intermediate directly with 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (the core pyrimidine) [2].
    • Advantages: This method avoids the cumbersome purification associated with TPP-oxide byproducts and is more suitable for large-scale production [2].

3. How can I reduce impurities and increase yield during the final acrylation step to form Ibrutinib API?

Using acrylic acid with a coupling agent, instead of the highly reactive and unstable acryloyl chloride, can minimize polymerization and other side reactions that lead to impurities [2].

Optimization Strategy Comparison Table

The table below summarizes the key parameters and outcomes from two different optimization approaches for Ibrutinib synthesis.

Optimization Focus Chiral Intermediate Synthesis [1] Core Structure Coupling [3]
Key Strategy Whole-cell biocatalysis with internal cofactor recycling Continuous flow technology in a microchannel reactor

| Critical Parameters | - Substrate concentration: 500 mM

  • pH: 7.0 (controlled)
  • Temperature: 30°C
  • Glucose as co-substrate | - Reaction temperature: 20–50°C
  • Reaction time: 20–200 seconds
  • Precise control of reactant stoichiometry | | Reported Outcome | - Conversion: 96.2%
  • Enantiomeric Excess (ee): >99%
  • Space-time yield: 774 g L⁻¹ d⁻¹ | - Intermediate Yield: >97%
  • Intermediate Purity: >99%
  • Final API Purity: >99% |

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for diagnosing and resolving low-yield issues, based on the synthesis steps discussed.

troubleshooting cluster_step Troubleshooting by Synthesis Stage cluster_diag1 cluster_diag2 cluster_diag3 start Low Yield in Ibrutinib Synthesis step1 Chiral Piperidine Intermediate start->step1 step2 Pyrimidine-Piperidine Coupling start->step2 step3 Final Acrylation start->step3 sol1 Solution: Use recombinant designer cells (TbADH/BsGDH) for asymmetric bioreduction with in-situ cofactor recycling. step1->sol1 Symptom: Low yield/ poor enantioselectivity sol2_a Solution A: Replace Mitsunobu reaction with pre-activated piperidine derivative. step2->sol2_a Symptom: Low conversion/ difficult purification sol2_b Solution B: Use a microchannel reactor for precise control of time and temperature. step2->sol2_b Symptom: High byproduct formation sol3 Solution: Use acrylic acid with a coupling agent instead of acryloyl chloride to reduce impurities. step3->sol3 Symptom: Polymerization and high impurity levels

References

N-piperidine Ibrutinib hydrochloride purification recrystallization solvent

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties & Solubility Data

The solubility of N-piperidine Ibrutinib hydrochloride in various solvents is a critical starting point for planning a recrystallization. The following data is compiled from supplier documentation [1] [2].

Solvent Solubility Notes
Water ~85 mg/mL (Soluble)
DMSO ~11 mg/mL to ~100 mg/mL Concentration varies by source; hygroscopic.
Ethanol Insoluble Potential anti-solvent for recrystallization.
Methanol Information missing N/A

Potential Recrystallization Strategies

Based on the solubility profile, here are two potential strategies you could explore in the lab. Please treat these as starting points for method development, as they have not been explicitly documented for this specific compound.

Strategy 1: Solvent-Anti-solvent Recrystallization This is often the most straightforward approach for water-soluble compounds.

  • Solvent: Use water as the primary solvent.
  • Anti-solvent: Use ethanol or another water-miscible organic solvent in which the compound has low solubility (e.g., acetone, tetrahydrofuran) [3].
  • Proposed Workflow:
    • Dissolve the crude compound in a minimal volume of warm water to achieve a saturated solution.
    • If the solution is cloudy, perform a hot filtration to remove any insoluble impurities.
    • While the solution is still warm, slowly add the anti-solvent (e.g., ethanol) with stirring until the solution becomes slightly turbid, indicating the onset of crystallization.
    • Allow the solution to cool slowly to room temperature, then possibly further in an ice bath to maximize crystal yield.
    • Isolate the crystals by filtration and wash with a cold mixture of water/anti-solvent.

Strategy 2: Thermal Recrystallization from Aqueous Solution

  • Solvent: Use water.
  • Proposed Workflow:
    • Dissolve the crude compound in a larger volume of water at elevated temperature (e.g., 50-60°C), exploiting its high solubility [1] [2].
    • Perform a hot filtration.
    • Allow the solution to cool slowly and stand undisturbed for crystallization. Alternatively, you may reduce the volume under vacuum at constant temperature to initiate crystallization.

This workflow visualizes the decision-making process for these strategies:

Start Start: Crude N-piperidine Ibrutinib HCl SolubilityCheck Assess Solubility in Hot/Warm Water Start->SolubilityCheck Strategy1 Strategy 1: Solvent-Anti-solvent SolubilityCheck->Strategy1 High solubility Strategy2 Strategy 2: Thermal Recrystallization SolubilityCheck->Strategy2 High solubility Step1A Dissolve in minimal warm water Strategy1->Step1A Step1B Hot filtration (if needed) Step1A->Step1B Step1C Slowly add anti-solvent (e.g., Ethanol) with stirring Step1B->Step1C Step1D Cool slowly & isolate crystals Step1C->Step1D Step2A Dissolve in larger volume of warm water (50-60°C) Strategy2->Step2A Step2B Hot filtration Step2A->Step2B Step2C Cool slowly OR reduce volume (vacuum) Step2B->Step2C Step2D Stand undisturbed for crystallization Step2C->Step2D

Critical Troubleshooting & FAQs

  • The compound oils out instead of crystallizing. This is a common issue. Try:

    • Slower cooling: Allow the solution to cool from elevated temperature to room temperature very gradually.
    • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.
    • Alternative anti-solvent: If using ethanol leads to oiling, try a different anti-solvent like acetone or isopropanol.
    • Solvent system: Switch to a mixed solvent system like DMSO/water, using DMSO as the good solvent and water as the anti-solvent. Given the high solubility in DMSO, you would use a minimal amount of DMSO to dissolve the compound and then slowly add water [1] [2].
  • How can I monitor the purity of the crystals?

    • Analytical Techniques: The standard method is High-Performance Liquid Chromatography (HPLC) to track the reduction of impurity levels.
    • Solid-State Characterization: Techniques like X-Ray Powder Diffraction (XRPD) can confirm the crystallinity of the final material and are commonly used in pharmaceutical development [3].
  • The product is isolated as an amorphous solid. The described methods are designed to produce crystals. If an amorphous form is obtained, it suggests the crystallization conditions need optimization. You can try:

    • Slower evaporation of the solvent.
    • Different solvent/anti-solvent combinations.
    • Note that various methods for amorphization (like melt quench, hot melt extrusion) are known for the parent drug Ibrutinib to enhance solubility, but these are deliberate processes, not typically desired for purification [3].

Key Considerations for Method Development

  • Start with Small Scales: Use small quantities (50-100 mg) for your initial screening to efficiently explore different conditions without wasting material.
  • Control Temperature Precisely: Use heated stir plates and oil baths for accurate temperature control during dissolution.
  • Record Everything: Meticulously document solvent volumes, temperatures, cooling rates, and observations for every experiment. This record is key to replicating successful conditions.

I hope this compilation of data and proposed strategies provides a solid foundation for your experimental work. The high solubility in water is a very positive indicator that a viable recrystallization protocol can be established.

References

N-piperidine Ibrutinib hydrochloride stability degradation solution

Author: Smolecule Technical Support Team. Date: February 2026

N-piperidine Ibrutinib Hydrochloride: Core Information

The table below summarizes the key characteristics of this compound as a reference [1] [2].

Property Specification
Molecular Weight 422.91 g/mol [1] [2]
Chemical Formula C₂₂H₂₃ClN₆O [2]
CAS No. 2231747-18-3 [1] [2]
Mechanism of Action Potent, reversible BTK inhibitor [1] [2]
IC₅₀ (WT BTK) 51.0 nM [1] [2]
IC₅₀ (C481S BTK) 30.7 nM [1] [2]
Recommended Storage -20°C, sealed storage, away from moisture and light [2]

Stability & Degradation Profile

Understanding the degradation pathways of the parent compound, Ibrutinib, provides critical insights for handling its derivative.

  • Primary Degradation Pathways: Forced degradation studies on Ibrutinib show it is particularly labile under acidic and basic conditions, leading to hydrolysis [3]. The drug can also undergo thermal degradation at high temperatures (above its melting point of 155°C), which may lead to the formation of a degradation product that could potentially polymerize [4].
  • Key Degradation Products: Under base hydrolysis, two novel degradation impurities (DP-1 & DP-2) have been observed. Acidic hydrolysis produces one degradation product, which is the same as DP-1 [3]. Temperature is a critical parameter controlling the formation and polymerization rate of these impurities [4].

Experimental Protocols & Troubleshooting

Here are answers to common experimental issues and recommended protocols.

Frequently Asked Questions

Q1: How should I prepare and store stock solutions of this compound to ensure stability?

  • Answer: Prepare stock solutions in DMSO at a concentration of ~25 mg/mL (59.12 mM). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -20°C to -80°C in a sealed container protected from moisture and light [2].

Q2: I suspect my compound has degraded. How can I confirm this?

  • Answer: Analytical techniques are required for confirmation.
    • LC-MS/MS: This is the most powerful technique for identifying and characterizing degradation products, as used in Ibrutinib studies [3].
    • UV-Vis Spectroscopy: A validated UV method for Ibrutinib can serve as a model. The maximum absorbance for Ibrutinib is at 260 nm. A deviation from the expected absorbance or a shift in the spectrum can indicate degradation [5].

Q3: What is the best way to set up a bioassay to measure the potency of this compound?

  • Answer: Developing a robust bioassay involves several key steps [6]:
    • Define the Signal: Choose a method (e.g., luminescence, fluorescence) that reflects the biological activity of inhibiting BTK.
    • Determine the Dose-Response: Use a minimum of four doses for a linear model (Parallel Line Analysis) or nine doses for a sigmoidal model (4-Parameter Logistic curve).
    • Include a Reference Standard: Use a reference compound to calculate relative potency and control for inter-assay variability.
    • Validate the Assay: Characterize the assay for accuracy, precision, linearity, and robustness.

The following workflow outlines the key stages of bioassay development and validation:

G Start Start Bioassay Development A Define Biological Signal (e.g., BTK Inhibition) Start->A B Establish Dose-Response Curve A->B C Develop Reference Standard B->C D Design Calculation Method (4PL or Parallel Line) C->D E Characterize Robustness (DOE) D->E F Qualify & Validate Assay E->F G Routine Monitoring & Control F->G

Method Overview: Key Analytical Techniques

The table below summarizes two fundamental techniques for analyzing your compound.

Technique Primary Application Key Parameters for Ibrutinib Analogs

| UV-Vis Spectroscopy | Quantification of drug in bulk & dosage forms [5] | Solvent: Methanol λ_max: 260 nm Linearity Range: 8-12 μg/mL LOD/LOQ: 0.08 μg/mL & 0.24 μg/mL [5] | | LC-MS/MS | Identification & structural elucidation of degradants [3] | Column: C18 (e.g., ACQUITY BEH C18) Mobile Phase: Gradient of buffer (e.g., Ammonium bicarbonate) and organic solvent (e.g., Acetonitrile) [3] |

Key Recommendations for Experimental Success

  • Control Temperature: Since temperature is a key factor in degradation and polymerization [4], avoid exposing the compound or its solutions to high temperatures for prolonged periods.
  • Monitor Solvent Compatibility: While the compound is soluble in DMSO and water, ensure the solvent system is compatible with your biological assay and does not itself induce degradation over time [2].
  • Plan Forced Degradation Studies: To fully understand stability, consider conducting stress testing under acidic, basic, oxidative, thermal, and photolytic conditions, following ICH guidelines [3].

References

N-piperidine Ibrutinib hydrochloride cofactor regeneration NADPH

Author: Smolecule Technical Support Team. Date: February 2026

Technical FAQs: Biocatalysis and Cofactor Regeneration

Here are some technical questions and answers formulated from the research that could fit into a technical support context.

Q1: What are efficient biocatalytic methods for synthesizing (S)-N-Boc-3-hydroxypiperidine, a key intermediate of Ibrutinib?

A: A highly efficient method uses a carbonyl reductase (YDR541C) from Saccharomyces cerevisiae to asymmetrically reduce N-Boc-piperidin-3-one (NBPO) [1].

  • Performance: This system can handle high substrate concentrations (1200 mM), achieving a yield of >99% and an excellent enantiomeric excess (ee) of >99.5% for the (S)-enantiomer within 6 hours [1].
  • Key Protocol Parameters:
    • Biocatalyst: Carbonyl reductase YDR541C.
    • Cofactor Regeneration: Uses glucose as a co-substrate, coupled with a glucose dehydrogenase (GDH) to regenerate NADPH [1].
    • Reaction System: An optimized ethyl caprylate-water biphasic system is used to alleviate product inhibition [1].

Q2: What are the advantages of enzymatic cofactor regeneration using NAD(P)H oxidases?

A: NADH and NADPH oxidases (NOX) are enzymes that catalyze the oxidation of NAD(P)H to NAD(P)+, providing a clean and efficient method for cofactor regeneration in dehydrogenase-coupled reactions [2]. This is essential to reduce the cost of using stoichiometric amounts of expensive cofactors.

The table below summarizes the applications of this regeneration system in the synthesis of various valuable compounds, demonstrating its versatility [2].

Target Product Enzyme Coupled with NOX Key Performance Metric
L-tagatose Galactitol Dehydrogenase (GatDH) Up to 90% yield [2]
L-xylulose Arabinitol Dehydrogenase (ArDH) Up to 93% conversion [2]
L-gulose Mannitol Dehydrogenase (MDH) 5.5 g/L volumetric titer [2]
L-sorbose Sorbitol Dehydrogenase (SlDH) Up to 92% yield [2]

Q3: How can I improve the performance of a biocatalytic reduction using an engineered alcohol dehydrogenase (ADH)?

A: The characterization of an engineered Lactobacillus kefir ADH variant (Lk-ADH Prince) provides a good case study for optimizing a bioreduction protocol [3].

  • Reaction Medium: The bioreduction can be performed in Tris-HCl buffer or distilled water [3].
  • Cofactor and Additives:
    • The addition of Mg²⁺ ions (e.g., 1.0 mM MgCl₂) can be beneficial to prevent rapid enzyme deactivation [3].
    • A sacrificial co-substrate like isopropanol (10% v/v) can be used for in-situ cofactor regeneration [3].
  • Biocatalyst Form: The enzyme can be effectively used as a preparation of freeze-dried whole E. coli cells overexpressing the ADH [3].

Experimental Workflow for Biocatalytic Reduction with Cofactor Regeneration

cluster_legend Cofactor Regeneration Loop Start Start: Set Up Biocatalytic Reduction System A Add Prochiral Ketone Substrate Start->A B Add Biocatalyst: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) A->B C Add Cofactor NADPH B->C D Add Cofactor Regeneration System (Sacrificial Substrate + Enzyme) C->D E Incubate under Optimized Conditions D->E D->E E->D NADP+ Recycled F Analyze Product: Yield and Enantiomeric Excess (ee) E->F End End: Obtain Chiral Alcohol F->End

References

N-piperidine Ibrutinib hydrochloride asymmetric reduction enantioselectivity ee

Author: Smolecule Technical Support Team. Date: February 2026

Key Biocatalytic Systems for (S)-NBHP Synthesis

The table below summarizes several efficient biocatalytic systems reported for the asymmetric reduction of N-Boc-piperidin-3-one (NBPO) to (S)-NBHP.

Enzyme / System Source / Type Cofactor Regeneration Max Substrate Concentration Conversion / ee Key Feature / Reference
ChKRED03 Chryseobacterium sp. GDH/Glucose 200 g/L (∼1.1 M) >99% / >99% High productivity; complete conversion in 3h [1]
YDR541C S. cerevisiae GDH/Glucose in Ethyl Caprylate-Water system 1200 mM >99% / >99.5% Biphasic system alleviates product inhibition [2]
Co-expression System E. coli with KRED & GDH Internal GDH/Glucose 500 mM 96.2% / >99% No external cofactor needed; "designer cells" [3]
ReCR Y54F R. erythropolis (R/S)-2-Octanol oxidation 1.5 M 95.92% / N/R Substrate-coupled regeneration; organic solvent tolerance [4]
TbADH & BsGDH T. brockii & B. subtilis GDH/Glucose 500 mM 96.2% / >99% High space-time yield (~774 g L⁻¹ d⁻¹) [3]

Detailed Experimental Protocols

Here are detailed methodologies for two of the most common and effective approaches.

Protocol 1: Synthesis using Ketoreductase ChKRED03 with GDH Co-factor Regeneration

This method is noted for its high productivity and speed [1].

  • Reaction Setup: The standard reaction mixture includes:
    • 100 mM Potassium phosphate buffer (pH 7.0)
    • 200 g/L N-Boc-piperidin-3-one (NBPO) substrate
    • 3 g/L purified ChKRED03 enzyme
    • 1 g/L Glucose Dehydrogenase (GDH)
    • 0.2 mM NADP⁺
    • 1 M Glucose (as a co-substrate for regeneration)
  • Procedure:
    • Add all components into a suitable reaction vessel.
    • Incubate the mixture at 30°C with constant agitation (e.g., 200 rpm).
    • Monitor the reaction progress by GC or HPLC. The reduction typically reaches >99% conversion within 3 hours.
  • Work-up & Analysis:
    • Terminate the reaction by extraction with ethyl acetate.
    • Analyze the organic extract by GC using a chiral column (e.g., β-DEX 120) to determine conversion and enantiomeric excess (ee) [3] [1].
Protocol 2: Synthesis using "Designer Cells" Co-expressing KRED and GDH

This system simplifies the process by eliminating the need for external cofactor and separate enzyme preparations [5] [3].

  • Biocatalyst Preparation:
    • Construct recombinant E. coli BL21(DE3) strains co-expressing a ketoreductase (e.g., from Candida glabrata) and a glucose dehydrogenase (e.g., from Bacillus sp.) in a single cell using plasmids like pET-28a or pRSFDuet-1 [5] [3].
    • Culture the cells in optimized medium (e.g., LB). Induce protein expression with a low concentration of IPTG (0.025 - 0.1 mM) and incubate at 24-40°C for 10-16 hours [5] [3].
    • Harvest cells by centrifugation. Use as whole-cell biocatalysts directly or prepare cell-free extracts by disruption.
  • Reaction Setup:
    • Resuspend wet or dry cells in 200 mM phosphate buffer (pH 7.0).
    • Add 500 mM NBPO and 0.5% (w/v) glucose.
    • Incubate at 30°C with shaking.
  • Process Considerations:
    • For high substrate concentrations (e.g., 500 mM), it is crucial to neutralize the gluconic acid produced during the reaction. You can use 1 M Na₂CO₃ solution or 5 M ammonia solution for pH control [3].
    • Using cell-free extracts has been reported to show higher catalytic efficiency than whole cells by eliminating cell membrane barriers [5].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Low Conversion Cofactor depletion Ensure a robust regeneration system (e.g., sufficient GDH and glucose).
Enzyme inhibition by high substrate/product Use a biphasic system (e.g., ethyl caprylate-water) [2] or switch to a more robust enzyme like ReCR Y54F that tolerates organic solvents [4].
Sub-optimal enzyme activity ratio For co-expression systems, optimize the expression levels of KRED and GDH to achieve a balanced activity ratio [5].
Insufficient ee (Enantioselectivity) Enzyme with inherent low selectivity Screen for KREDs with strict (S)-stereoselectivity, such as ChKRED03 [1], YDR541C [2], or ReCR [4].
Poor Solubility of Substrate High substrate loading Employ a biphasic reaction system or add a water-miscible co-solvent like 2-propanol, noting that high concentrations may inhibit some enzymes [4].
Scale-up Challenges / Cost High cost of external cofactors (NADP+) Use a co-expression system where the cofactor is regenerated internally, eliminating the need for external addition [3].

Workflow for Selecting and Optimizing a Biocatalytic System

The following diagram illustrates the decision-making process for setting up and optimizing your asymmetric reduction experiment, based on the information presented above.

Start Start: Need to synthesize (S)-NBHP Decision1 Primary Concern? Start->Decision1 OptionSpeed Maximize Speed & Productivity Decision1->OptionSpeed Speed OptionSimplicity Prioritize Process Simplicity Decision1->OptionSimplicity Simplicity OptionInhibition Facing Substrate Inhibition Decision1->OptionInhibition Solubility/Inhibition Protocol1 Use Isolated KRED (e.g., ChKRED03) with GDH/Glucose OptionSpeed->Protocol1 Protocol2 Use Co-expression System ('Designer Cells') OptionSimplicity->Protocol2 Protocol3 Use Robust KRED (e.g., ReCR Y54F) in Biphasic System OptionInhibition->Protocol3 StepTroubleshoot Proceed to Troubleshooting Table for Optimization Protocol1->StepTroubleshoot Protocol2->StepTroubleshoot Protocol3->StepTroubleshoot

I hope this technical support guide helps you successfully implement and optimize the asymmetric reduction process in your laboratory.

References

N-piperidine Ibrutinib hydrochloride recombinant E. coli BL21 DE3 expression

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Enzyme Expression

Here are detailed methodologies for constructing and using recombinant E. coli BL21(DE3) strains to produce enzymes critical for synthesizing Ibrutinib intermediates.

Plasmid Construction and Strain Development

The core of the process involves constructing a system to co-express a target enzyme (like a ketoreductase, KRED, or alcohol dehydrogenase, ADH) with a cofactor-regenerating enzyme (like glucose dehydrogenase, GDH).

  • Vector Systems: Common plasmids include pET-28a(+) [1] [2], pETDuet-1 [1], and pRSFDuet-1 [3]. Duet vectors allow for the co-expression of two genes from a single plasmid.
  • Gene Cloning: Target genes (e.g., KRED from Candida glabrata or ADH from Thermoanaerobacter brockii) and GDH from Bacillus sp. are amplified via PCR and inserted into the multiple cloning sites (MCS) of the chosen vector using standard restriction-ligation or assembly methods [1] [3].
  • Host Strain: The constructed plasmid is then transformed into the E. coli BL21(DE3) expression host [1] [3] [4].
Culture and Induction Conditions

Optimizing the growth conditions is crucial for high yields of soluble, active enzyme.

  • Medium: LB (Luria-Bertani) medium is commonly used as a base [3] [4]. Optimization of carbon sources can significantly boost enzyme activity [3].
  • Induction:
    • Inducer: Use Isopropyl β-d-1-thiogalactopyranoside (IPTG) [1] [4].
    • IPTG Concentration: A low concentration (e.g., 0.025 - 0.1 mM) is often sufficient and can help improve soluble expression [1] [3].
    • Temperature & Duration: After adding IPTG, reduce the temperature (e.g., to 16-24°C) and continue incubation for 10-16 hours [1] [4].
Protein Analysis and Activity Assay

After expression, you need to confirm and quantify enzyme production.

  • Cell Lysis: Harvest cells by centrifugation and resuspend in an appropriate buffer (e.g., phosphate or Tris-HCl buffer). Lyse cells using sonication or other physical methods [1] [4].
  • SDS-PAGE: Analyze the cell-free extract by SDS-PAGE to confirm the presence and size of the expressed target protein [1] [2].
  • Activity Assay: For a ketoreductase, the activity can be determined by monitoring the consumption of its substrate (e.g., N-Boc-3-piperidone, NBPO) or the production of (S)-NBHP in a reaction mixture containing the cell extract, substrate, and NAD(P)H. The conversion is typically analyzed by Gas Chromatography (GC) or HPLC [3] [5].

Key Optimization Parameters and Data

The following table summarizes critical parameters and their optimized ranges as reported in the literature for efficient enzyme expression and catalysis.

Parameter Optimized Condition / Value Purpose / Impact
IPTG Concentration 0.025 - 0.1 mM [1] [3] Induces protein expression while promoting solubility.
Induction Temperature 16°C - 24°C [1] [4] Enhances proper protein folding and soluble yield.
Induction Duration 10 - 16 hours [1] [3] Allows for sufficient protein production.
Reaction pH pH 6.0 - 7.0 [2] [3] Optimal for ketoreductase activity in the asymmetric reduction.
Reaction Temperature 30°C - 40°C [3] Balances high reaction rate with enzyme stability.
Substrate Concentration Up to 500 - 1200 mM [3] [5] High substrate loading for industrially relevant productivity.
Cofactor (NADP⁺) Added in small amounts (e.g., 0.1-0.5 mM) or regenerated internally [3] Essential for reduction reaction; GDH regenerates it using glucose.

Troubleshooting Common Issues

Here is a guide to diagnosing and resolving typical problems in recombinant protein expression and biocatalysis.

G Start Start: No/low protein expression or activity Step1 Check Plasmid & Sequence Start->Step1 Step2 Verify Cell Culture & Induction Start->Step2 Step3 Analyze Protein Solubility Start->Step3 Step4 Troubleshoot Catalytic Reaction Start->Step4 SubStep1_1 Confirm gene sequence is correct. Verify plasmid construction and transformation. Step1->SubStep1_1 SubStep2_1 Use fresh selective antibiotic. Optimize IPTG concentration (0.025-0.1 mM). Reduce induction temperature (16-24°C). Step2->SubStep2_1 SubStep3_1 Run SDS-PAGE on total lysate and soluble fraction. If insoluble: lower induction temperature. Step3->SubStep3_1 SubStep4_1 Confirm cofactor (NADP⁺) is present. Ensure GDH is active for regeneration. Check pH and substrate/product inhibition. Step4->SubStep4_1

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a co-expression system for KRED and GDH? A1: Co-expressing both enzymes in a single E. coli host simplifies biocatalyst preparation. It ensures efficient cofactor (NADPH) regeneration within the same cell, eliminates the need to prepare and mix two separate cell types, avoids cell membrane barrier effects, and can significantly improve overall catalytic efficiency and yield [1] [3].

Q2: My enzyme is expressed but inactive. What could be wrong? A2: Inactivity can stem from several issues:

  • Incorrect Folding/Inclusion Bodies: The protein may be misfolded and form insoluble aggregates. Solution: Lower the induction temperature and reduce IPTG concentration [1].
  • Missing Cofactor: The enzyme might require a bound metal ion or the NAD(P)H cofactor for activity. Ensure your lysis and assay buffers contain any necessary components [2].
  • Incorrect Assay Conditions: The pH or temperature of your activity assay may be outside the enzyme's optimal range. Refer to the characterization data for the specific enzyme, as optimal pH can vary (e.g., pH 6.0 for reduction, pH 10.0 for oxidation for some enzymes) [2].

Q3: How can I increase the solubility and stability of my recombinant protein? A3:

  • Solubility: Use a lower induction temperature (e.g., 16-24°C) and lower IPTG concentrations. Consider using specialized E. coli strains designed to assist with disulfide bond formation or correct folding.
  • Stability: For enzymes that are sensitive to organic solvents (common in biphasic reaction systems), screening for more stable enzyme variants or using protein engineering (e.g., directed evolution) can be effective [2] [6]. Some enzymes also exhibit remarkable stability in biphasic systems with solvents like (R/S)-2-octanol [2].

References

N-piperidine Ibrutinib hydrochloride co-expression ADH GDH plasmid

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in co-expressing Alcohol Dehydrogenase (ADH) and Glucose Dehydrogenase (GDH) for enzymatic synthesis, a method relevant to the production of compounds like Ibrutinib intermediates [1] [2].

Frequently Asked Questions (FAQs)

1. Why use a co-expression system for ADH and GDH? Co-expression allows for efficient cofactor regeneration. ADH catalyzes a reduction reaction, consuming the cofactor NAD(P)H. GDH simultaneously regenerates NAD(P)H from NAD(P)+ by oxidizing glucose, making the process catalytic with respect to the expensive cofactor and shifting the equilibrium toward the desired product [2].

2. What are the key advantages of this biocatalytic system?

  • Atom Economy: Reduces the number of synthetic steps required for small molecule Active Pharmaceutical Ingredients (APIs) [1].
  • Sustainability: Often replaces heavy metal catalysts or harsh chemical conditions.
  • High Selectivity: Enzymes typically provide high enantioselectivity and regioselectivity.

3. What are common plasmid types used for co-expression? The choice depends on the host organism (e.g., E. coli, yeast). Common strategies include:

  • Dual-Plasmid System: Two compatible plasmids, each carrying one gene, with different antibiotic resistance and replication origins.
  • Single-Plasmid System: Both genes on a single vector, often arranged in a bicistronic operon with a single promoter or under the control of two separate promoters.

4. How is the reaction typically monitored?

  • Substrate/Product Concentration: Using analytical methods like HPLC or GC to track the conversion of the ketone substrate to the alcoholic product.
  • Cofactor Turnover: Spectrophotometrically by monitoring NAD(P)H absorption at 340 nm.

Troubleshooting Guide

Here is a structured table of common issues, their potential causes, and recommended solutions.

Problem Possible Causes Suggested Solutions
Low Protein Expression Weak promoter, inefficient ribosome binding site (RBS), codon bias, protein toxicity. Optimize codon usage; test stronger inducible promoters (e.g., T7, pBAD); reduce expression temperature; use a solubility tag (e.g., MBP, Trx).
Incorrect Protein Folding / Inclusion Bodies Aggregation due to rapid expression, missing chaperones. Lower induction temperature and IPTG concentration; co-express molecular chaperones; refine lysis and solubilization protocols.
Low Total Activity / Poor Cofactor Recycling Imbalanced expression levels of ADH and GDH, suboptimal reaction conditions. Vary the gene order and RBS strength in the operon to balance expression; systematically optimize pH, temperature, and substrate concentration.
Enzyme Instability / Rapid Deactivation Shear forces, protease degradation, oxidative damage. Use enzyme immobilization techniques (e.g., Cross-Linked Enzyme Aggregates - CLEAs) [2]; add protease inhibitors (e.g., PMSF); work under an inert atmosphere.
Poor Whole-Cell Catalyst Performance Low cell permeability to substrates/products, enzyme inhibition. Permeabilize cells with low concentrations of CTAB or toluene; employ resting cells in buffer; use a fed-batch system to control substrate concentration.

Experimental Protocol: Establishing a Co-Expression System

This protocol provides a general methodology for creating and testing an ADH-GDH co-expression system.

1. Plasmid Construction and Transformation

  • Gene Synthesis & Cloning: Codon-optimize the ADH and GDH genes for your expression host (e.g., E. coli BL21(DE3)). Clone them into a suitable single or dual plasmid system. For a single plasmid, a common strategy is a bicistronic design.
  • Transformation: Introduce the constructed plasmid(s) into the expression host using heat shock or electroporation. Plate on LB agar containing the appropriate antibiotic(s) and incubate overnight.

2. Small-Scale Expression and Cell Culture

  • Inoculation: Pick a single colony and inoculate a small volume (5-10 mL) of LB medium with antibiotic. Grow overnight at a shaking incubator.
  • Scaling Up: Dilute the overnight culture into a larger volume of fresh, pre-warmed medium.
  • Induction: When the culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), add the inducer (e.g., 0.1-1.0 mM IPTG).
  • Post-Induction Conditions: Incubate further for a specified duration (e.g., 4-16 hours). Often, a lower temperature (e.g., 25-30°C) post-induction can improve soluble protein yield.

3. Cell Harvesting and Preparation

  • Harvesting: Pellet the cells by centrifugation.
  • Washing & Resuspension: Wash the cell pellet with a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) and resuspend to a desired cell density (e.g., OD600 = 10-20) for whole-cell biotransformation. Alternatively, lyse the cells for cell-free extracts.

4. Biocatalytic Reaction and Analysis

  • Reaction Setup: In a suitable vessel, combine the cell suspension (or extract), ketone substrate (e.g., the Ibrutinib precursor), and glucose (for GDH).
  • Control Reactions: Always include controls without cells, without substrate, or without glucose to confirm the function of the system.
  • Monitoring: Incubate with shaking and take samples at regular intervals. Stop the reaction in the samples (e.g., by heat inactivation or acetonitrile precipitation) and analyze by HPLC/GC to determine conversion.

The diagram below visualizes the experimental workflow.

Start Start Experiment P1 Plasmid Construction & Transformation Start->P1 P2 Small-Scale Expression & Culture P1->P2 P3 Cell Harvesting & Preparation P2->P3 P4 Biotransformation Reaction Setup P3->P4 P5 Analysis via HPLC/GC P4->P5 End Evaluate Data & Optimize P5->End

Advanced Optimization Strategies

For persistent challenges, consider these advanced techniques commonly employed in industrial biocatalysis [2]:

  • Enzyme Engineering: Use directed evolution or rational design to improve enzyme stability, activity, or substrate specificity under process conditions.
  • Process Engineering: Move from batch to continuous-flow processes using immobilized enzymes to enhance productivity and stability [2].
  • System Modeling: Employ kinetic modeling of the coupled reactions to identify and overcome rate-limiting steps.

References

N-piperidine Ibrutinib hydrochloride vs XMU-MP-3 noncovalent BTK inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Mechanism Overview

The table below summarizes the core characteristics of both inhibitors.

Feature N-piperidine Ibrutinib hydrochloride XMU-MP-3
Chemical Type Reversible Ibrutinib derivative [1] [2] Potent, selective, non-covalent BTK inhibitor [3] [4] [5]
Binding Mode Reversible (exact mode not specified in search results) [1] [2] Non-covalent, Type-II inhibitor [3] [5]
Key Molecular Weight 422.91 [1] Information not provided in search results
Primary Research Application Serves as a BTK ligand for synthesizing PROTAC degraders (e.g., SJF620) [2] Tool compound and lead for drug development targeting ibrutinib-resistant C481S mutation [3] [5]

Experimental Efficacy and Selectivity

The following table compares the experimental performance and binding characteristics of the two inhibitors.

Aspect This compound XMU-MP-3
Biochemical Potency (IC50) WT BTK: 51.0 nM; C481S BTK: 30.7 nM [1] WT BTK: 10.7 nM; C481S BTK: 17.0 nM [2]
Cellular Anti-proliferative Activity Information not provided in search results BTK-Ba/F3 cells: IC50 of 11.4 nM [2]
Activity Against Resistance Mutations Retains potency against C481S mutation [1] Effectively inhibits C481S mutation in vitro and in vivo; less potent against T474M gatekeeper mutation [3] [2] [5]
Binding Site Information not provided in search results Binds independently of C481; typical Type-II binding mode, stabilizing an inactive kinase conformation [3] [5]
Selectivity Information not provided in search results Reported as selective; negligible effects on parental Ba/F3 cells (IC50 >10 µM) [2]

Key Experimental Protocols

For your experimental work, here are the core methodologies used to generate the data for these inhibitors:

  • Biochemical Kinase Assays: The half-maximal inhibitory concentration (IC50) values for BTK and its mutants (like C481S) are typically determined using homogeneous time-resolved fluorescence (HTRF) assays or other in vitro kinase inhibition assays that measure the compound's ability to inhibit BTK's enzymatic activity [3] [1].
  • Cell-Based Viability/Proliferation Assays: Cellular potency is evaluated using assays like MTS [3]. These assays measure the inhibition of proliferation in BTK-dependent cell lines (e.g., BTK-transformed Ba/F3 cells) and human malignant B-cells (e.g., JeKo-1, Ramos) after 72-hour exposure to the compounds [3] [2].
  • Target Engagement & Signaling Analysis: To confirm that the inhibitors directly target the BTK signaling pathway in cells, researchers analyze the phosphorylation status of BTK (at Y223 and Y551) and its key downstream substrate, PLCγ2, via western blotting. A dose-dependent inhibition of phosphorylation indicates effective target engagement [3] [2].
  • In Vivo Efficacy Models: The in vivo efficacy of XMU-MP-3, for instance, was assessed in tumour xenograft models using immunodeficient Nu/nu BALB/c mice implanted with BTK-driven or ibrutinib-resistant BTK(C481S) cancer cells. Tumor volume and weight are monitored to evaluate the compound's anti-tumor activity [3] [4].

Research Applications and Implications

The distinct profiles of these inhibitors make them suitable for different research applications:

  • This compound: Its primary utility lies in its role as a reversible ligand for PROTAC development. Its reversible binding and retained activity against C481S make it a valuable warhead for creating degraders that can target both wild-type and mutant BTK, offering an alternative strategy to inhibition [1] [2].
  • XMU-MP-3: This compound serves as an excellent tool compound for studying BTK signaling and, more importantly, as a lead structure for developing therapies aimed at overcoming ibrutinib resistance, particularly that driven by the C481S mutation. Its non-covalent, Type-II mechanism provides a clear alternative to covalent inhibitors [3] [5].

BTK Signaling and Inhibitor Binding

To better understand the context of this research, the following diagram illustrates the B-cell receptor (BCR) signaling pathway and the points of inhibition.

btki_mechanism BCR_Stim BCR Stimulation by Antigen SYK SYK Activation BCR_Stim->SYK BTK_Inactive BTK (Inactive) SYK->BTK_Inactive Phosphorylates BTK_Active BTK (Active) (pY551, pY223) BTK_Inactive->BTK_Active PLCG2 PLCγ2 BTK_Active->PLCG2 Phosphorylates NFKB NF-κB Pathway PLCG2->NFKB Survival Cell Proliferation & Survival NFKB->Survival Inhibitors BTK Inhibitors Inhibitors->BTK_Active Block Activation

References

N-piperidine Ibrutinib hydrochloride BTK degradation efficiency compared to SJF638 SJF678

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of BTK PROTAC Degraders

The table below summarizes the key experimental data for the BTK degraders, allowing for a direct comparison of their efficiency and pharmacokinetic properties.

Compound Name E3 Ligase Recruited DC50 (Degradation Potency) Dmax (Max Degradation) Key Findings
SJF620 [1] CRBN 7.9 nM 95% Superior pharmacokinetic profile; potent degradation of both wild-type and C481S mutant BTK [1].
SJF608 [1] CRBN 8.3 nM 91% Highly potent degrader; used as an intermediate comparison in the development of SJF620 [1].
SJF678 [1] VHL 162 nM 50% Moderate degradation potency; part of the initial VHL ligand screening [1].
SJF638 [1] VHL 374 nM 49% Lower degradation potency compared to CRBN-based degraders [1].
MT802 [1] CRBN 6.2 nM 99% Initial lead compound; high degradation potency but unsuitable pharmacokinetics (e.g., high clearance, short half-life) [1].

Experimental Data and Protocols

The quantitative data in the table above was generated using the following standard experimental protocols, as detailed in the research publications.

  • Cellular Degradation Assay (DC50/Dmax) [1]:

    • Cell Line: NAMALWA cells (a human B-cell lymphoma line).
    • Protocol: Cells were treated with serial dilutions of the PROTAC compounds for a specified period (typically 16-24 hours). Subsequently, cells were lysed, and the protein lysates were analyzed by Western blotting.
    • Quantification: BTK protein levels were quantified and normalized to a loading control (e.g., actin). The DC50 (half-maximal degradation concentration) and Dmax (maximum degradation achieved) were calculated from the resulting dose-response curves.
  • Pharmacokinetic (PK) Profiling [1]:

    • Model: Mice.
    • Protocol: Compounds were administered intravenously (IV) at 1 mg/kg. Blood samples were collected at various time points post-dose.
    • Analysis: Plasma concentration of the compound was measured to determine key parameters such as clearance rate (Cl) and half-life (t1/2), which are critical for assessing drug-like properties.

Understanding the BTK Degradation Mechanism

BTK degraders, known as PROTACs (Proteolysis Targeting Chimeras), work fundamentally differently from traditional inhibitors like Ibrutinib. The following diagram illustrates the mechanism of action for CRBN-based BTK degraders like SJF620.

funnel PROTAc PROTAC (e.g., SJF620) Ternary Ternary Complex (BTK:PROTAC:E3) PROTAc->Ternary BTK BTK Protein (wild-type or C481S) BTK->Ternary E3 E3 Ubiquitin Ligase (CRBN) E3->Ternary PolyUb Poly-Ubiquitinated BTK Ternary->PolyUb Ubiquitination Degraded BTK Degraded by Proteasome PolyUb->Degraded

This catalytic mechanism allows BTK degraders to overcome a major limitation of covalent BTK inhibitors like Ibrutinib: resistance caused by the C481S mutation in the BTK gene [1] [2]. Since degraders do not rely on binding to this specific cysteine residue, they can effectively eliminate both the wild-type and mutant forms of the BTK protein.

Key Comparative Insights

  • E3 Ligase Choice Impacts Potency: The data clearly shows that for this series of compounds, those recruiting the CRBN E3 ligase (SJF620, SJF608) were significantly more potent than those recruiting the VHL E3 ligase (SJF638, SJF678) [1].
  • Focus on Degraders, Not Ligands: While N-piperidine Ibrutinib hydrochloride is a potent BTK inhibitor, its primary role in this context is as a precursor for PROTAC synthesis. The degradation efficiency is a property of the final PROTAC molecule (like SJF620), not the ligand alone [3].
  • Beyond Potency: The development of SJF620 from MT802 highlights that the optimization of PROTACs involves not just improving degradation potency (DC50), but also critical pharmacokinetic parameters like half-life and clearance to make the molecule suitable for in vivo use [1].

References

N-piperidine Ibrutinib hydrochloride efficacy ibrutinib-resistant BTK C481S mutation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of BTK Inhibitors Against C481S Mutation

Inhibitor Name Type / Generation Binding Mode Reported IC50 against BTK C481S Development Stage / Notes
N-piperidine Ibrutinib hydrochloride [1] Reversible Derivative Reversible Covalent 30.7 nM [1] Research use only; used as a PROTAC ligand [1]
Ibrutinib [2] 1st Generation Irreversible Covalent ~1,000 nM (1 μM) [2] Clinically approved; susceptible to C481S resistance [2] [3] [4]
Rilzabrutinib [2] Reversible Covalent Reversible Covalent 1.2 nM [2] Phase 3 clinical trials for immune thrombocytopenia (ITP) [2]
Pirtobrutinib [5] Non-Covalent / 2nd Generation Reversible Non-Covalent Not quantified in results Clinically approved; designed to overcome C481S resistance [5]
Acalabrutinib [6] 2nd Generation Irreversible Covalent Susceptible [6] Clinically approved; also susceptible to C481S mutation [6]
Zanubrutinib [6] 2nd Generation Irreversible Covalent Susceptible [6] Clinically approved; also susceptible to C481S mutation [6]

Experimental Data and Methodologies

The quantitative data in the table primarily comes from cell-based assays that measure a compound's half-maximal inhibitory concentration (IC50). A lower IC50 indicates higher potency.

  • For this compound: The IC50 values of 51.0 nM for wild-type BTK and 30.7 nM for the C481S mutant were determined through enzymatic assays. This data suggests its inhibitory activity is retained and even slightly improved against the mutant form. Its primary application in current research is as a "BTK ligand" for synthesizing PROTAC molecules (PROteolysis TArgeting Chimeras), which are a class of drugs that degrade the target protein rather than just inhibit it [1].
  • For Rilzabrutinib: The highly potent IC50 of 1.2 nM was obtained from a BTK C481S mutant cell model, demonstrating its strong activity in a more biologically relevant system [2].
  • For Ibrutinib: The significant drop in potency (IC50 increases to 1 μM) in the C481S model highlights the mechanism of resistance. The mutation from cysteine to serine prevents the formation of a stable covalent bond, which is essential for ibrutinib's long-lasting inhibitory effect [2].

Mechanism of Action and Resistance

The following diagram illustrates the key mechanisms of BTK inhibition and how the C481S mutation causes resistance to irreversible inhibitors like Ibrutinib.

G cluster_normal Normal BTK Activation & Inhibition cluster_mutation Effect of C481S Mutation BCR BCR BTK_Inactive BTK (Inactive) BCR->BTK_Inactive BTK_Active BTK (Active) BTK_Inactive->BTK_Active Mutation C481S Mutation Signaling Cell Survival & Proliferation BTK_Active->Signaling IrreversibleInhibitor Irreversible Inhibitor (e.g., Ibrutinib) IrreversibleInhibitor->BTK_Active Forms covalent bond at C481 ReversibleInhibitor Reversible Inhibitor (e.g., N-piperidine Ibrutinib) ReversibleInhibitor->BTK_Active Binds non-covalently (Activity retained) Resistance Resistance to Irreversible Inhibitors Mutation->Resistance

The core mechanism of resistance lies in the binding mode:

  • Irreversible Covalent Inhibitors (Ibrutinib, Acalabrutinib, Zanubrutinib): These inhibitors are designed to form a permanent, covalent bond with the cysteine residue at position 481 (C481) in BTK's active site. The C481S mutation replaces cysteine with serine. Serine cannot form this same covalent bond, drastically reducing the drug's binding affinity and leading to clinical resistance [2] [6].
  • Reversible Inhibitors (N-piperidine Ibrutinib, Rilzabrutinib, Pirtobrutinib): These inhibitors do not rely on a covalent bond with C481. Instead, they bind to the BTK active site through strong, but reversible, non-covalent interactions (e.g., hydrogen bonds, hydrophobic forces). Since their binding is independent of the C481 residue, their inhibitory activity is largely unaffected by the C481S mutation [2] [1] [5].

Key Takeaways for Researchers

  • This compound is primarily a tool for PROTAC development. Its high potency against C481S BTK makes it a valuable building block for creating degraders, a promising therapeutic modality beyond simple inhibition [1].
  • The field is moving towards reversible BTK inhibitors (both covalent and non-covalent) like Rilzabrutinib and Pirtobrutinib to overcome the primary resistance mechanism seen with first-generation drugs [2] [5].
  • Note that resistance can still develop against reversible inhibitors through mutations at other sites in the BTK gene, such as T474 and L528 [5].

References

N-piperidine Ibrutinib hydrochloride in vivo tumor xenograft model validation

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Profile & Application

Based on the search results, here is the quantitative data available for N-piperidine Ibrutinib hydrochloride:

Property Data Context / Significance
Molecular Formula C₂₂H₂₂N₆O·HCl [1] [2] Hydrochloride salt form of the compound.
Molecular Weight 422.91 g/mol [1] [2] ---
IC₅₀ (Wild-Type BTK) 51.0 nM [1] [2] Measures potency against the standard form of the Bruton's Tyrosine Kinase target.
IC₅₀ (BTK C481S Mutant) 30.7 nM [1] [2] Significant as it shows retained activity against a common mutation that confers resistance to Ibrutinib [3] [4].
Primary Documented Use Intermediate in PROTAC synthesis [1] Serves as a building block for BTK-targeting Proteolysis Targeting Chimeras (e.g., SJF620).
Aqueous Solubility ~85 mg/mL (~201 mM) [1] High solubility, which is a positive characteristic for formulating compounds for in vivo studies.

Experimental Context & Workflow

While direct xenograft data is unavailable, the search results provide insight into the compound's nature and related experimental models.

  • Compound Characteristics: N-piperidine Ibrutinib HCl is described as a reversible derivative of Ibrutinib and a potent ligand for BTK, primarily used as an intermediate in synthesizing more complex molecules like BTK-targeting PROTAC degraders [1] [2].
  • Validated Xenograft Models for BTK Inhibition: Although not tested with this specific derivative, established protocols exist for creating xenograft models to validate BTK inhibitors. The methodology below, adapted from studies with other BTK inhibitors, outlines a general approach [3]:

G cluster_cell_prep 1. Cell Line Preparation cluster_mouse_model 2. In Vivo Model Generation cluster_therapy 3. Therapeutic Intervention cluster_analysis 4. Endpoint Analysis BTK Inhibition Model BTK Inhibition Model 1. Cell Line Preparation 1. Cell Line Preparation BTK Inhibition Model->1. Cell Line Preparation 2. In Vivo Model Generation 2. In Vivo Model Generation BTK Inhibition Model->2. In Vivo Model Generation 3. Therapeutic Intervention 3. Therapeutic Intervention BTK Inhibition Model->3. Therapeutic Intervention 4. Endpoint Analysis 4. Endpoint Analysis BTK Inhibition Model->4. Endpoint Analysis Select/Engineer\nCell Line Select/Engineer Cell Line Overexpress\nTarget Protein Overexpress Target Protein Select/Engineer\nCell Line->Overexpress\nTarget Protein Validate Signaling\n& Marker Expression Validate Signaling & Marker Expression Overexpress\nTarget Protein->Validate Signaling\n& Marker Expression Use Immunodeficient\nMice (e.g., Rag2⁻/⁻γc⁻/⁻) Use Immunodeficient Mice (e.g., Rag2⁻/⁻γc⁻/⁻) Implant Cells\n(IV or other route) Implant Cells (IV or other route) Use Immunodeficient\nMice (e.g., Rag2⁻/⁻γc⁻/⁻)->Implant Cells\n(IV or other route) Monitor Engraftment\n(e.g., Flow Cytometry) Monitor Engraftment (e.g., Flow Cytometry) Implant Cells\n(IV or other route)->Monitor Engraftment\n(e.g., Flow Cytometry) Randomize into\nControl & Treatment Randomize into Control & Treatment Administer Compound Administer Compound Randomize into\nControl & Treatment->Administer Compound Monitor Tumor Growth\n& Animal Survival Monitor Tumor Growth & Animal Survival Administer Compound->Monitor Tumor Growth\n& Animal Survival Harard Organs & Blood Harard Organs & Blood Analyze Tumor Burden\n& Signaling Pathways Analyze Tumor Burden & Signaling Pathways Harard Organs & Blood->Analyze Tumor Burden\n& Signaling Pathways

This methodology can be applied to validate N-piperidine Ibrutinib HCl by assessing its ability to inhibit tumor growth in a BTK-dependent model.

Interpretation & Future Directions

The promising in vitro inhibitory activity, particularly against the resistance-associated C481S BTK mutant, provides a strong rationale for further in vivo testing [1] [2]. Its primary use as a PROTAC intermediate suggests its main value may lie in degrading BTK protein rather than merely inhibiting it, a potentially superior therapeutic strategy [1].

To build a comprehensive comparison guide, you may need to explore these options:

  • Consult Specialized Resources: Directly search scientific databases (e.g., PubMed, Google Scholar) for the specific compound name and its related PROTACs (like "SJF620") to find any recently published in vivo data.
  • Consider Broader Context: Compare the in vitro profile of N-piperidine Ibrutinib HCl with the established in vivo data for its parent drug, Ibrutinib, and other BTK inhibitors to infer its potential efficacy [5] [6] [4].

References

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Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

422.1621871 g/mol

Monoisotopic Mass

422.1621871 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

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